N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-oxo-2H-chromene-4-carboxylic acid, which is then reacted with 1-benzofuran-3-amine under specific conditions to form the intermediate product. This intermediate is further reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound also interacts with various signaling pathways, modulating inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Such as 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Benzofuran derivatives: Such as 2-phenylbenzofuran derivatives.
Chlorinated compounds: Such as 6-chloro-2-oxo-2H-chromen-4-yl derivatives.
Uniqueness
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is unique due to its combined structural features of coumarin and benzofuran, along with the presence of a chloro group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-11(2)21(25)23-19-13-5-3-4-6-16(13)27-20(19)15-10-18(24)26-17-8-7-12(22)9-14(15)17/h3-11H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWQJKEOPICBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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